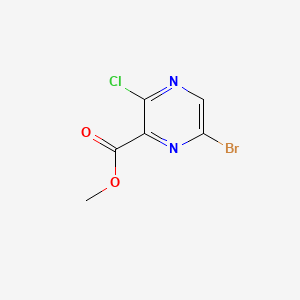
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine is a chemical compound with the molecular formula C7H10ClN3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . Pyrimidine derivatives are widely used in the synthesis of various pharmaceuticals and agrochemicals due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under controlled conditions. One common method includes the use of sodium bicarbonate as a base and N,N-dimethylformamide as a solvent. The reaction mixture is stirred at elevated temperatures until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Research: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds used in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-Bromo-6-phenylisocytosine: Used as an immunomodulator and in the treatment of bladder cancer.
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-10-7(8)11-6/h3-4,9H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYMPKCCUYYGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693774 |
Source


|
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-22-2 |
Source


|
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)



![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/new.no-structure.jpg)


![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)
